molecular formula C8H14O2 B1333481 2-Ethoxycyclohexanone CAS No. 33371-97-0

2-Ethoxycyclohexanone

Cat. No.: B1333481
CAS No.: 33371-97-0
M. Wt: 142.2 g/mol
InChI Key: WBPWDGRYHFQTRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxycyclohexanone can be synthesized through the esterification of cyclohexanone with ethanol. This reaction is typically carried out under acidic conditions, using an acid catalyst such as sulfuric acid or boric acid to promote the reaction . Another method involves the chlorination of cyclohexanone followed by conversion to the corresponding alkoxy-cyclohexanone .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Ethoxycyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of pesticides, dyes, and fragrances.

Mechanism of Action

The mechanism by which 2-Ethoxycyclohexanone exerts its effects involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic pathway. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

    Cyclohexanone: A similar compound with the formula C6H10O, used as a solvent and in the production of nylon.

    2-Methoxycyclohexanone: Another analog with a methoxy group instead of an ethoxy group, used in organic synthesis.

Uniqueness: 2-Ethoxycyclohexanone is unique due to its specific ethoxy functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the ethoxy group is required.

Properties

IUPAC Name

2-ethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-10-8-6-4-3-5-7(8)9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPWDGRYHFQTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369854
Record name 2-Ethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33371-97-0
Record name 2-Ethoxycyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxycyclohexanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxycyclohexanone
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2-Ethoxycyclohexanone
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Reactant of Route 6
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Q & A

Q1: The abstract of the first paper mentions the formation of an epoxide intermediate during the silver perchlorate-catalyzed solvolysis of 2-chlorocyclohexanone-1-14C. What experimental evidence supports this proposed mechanism?

A1: The researchers used a 14C label at the 1-position of 2-chlorocyclohexanone. After the reaction, they found the 14C label distributed between both the carbonyl carbon and the α-carbon (the carbon attached to the ethoxy group) of the 2-ethoxycyclohexanone product []. This distribution pattern suggests that the reaction proceeds through two pathways. One pathway involves direct substitution of the chlorine atom by the ethoxy group. The other pathway, responsible for 14C ending up in the α-carbon, suggests the formation of an epoxide intermediate where the ethanol attacks the carbonyl carbon first, followed by rearrangement.

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